2-Butyn-1-OL

Overview

Description

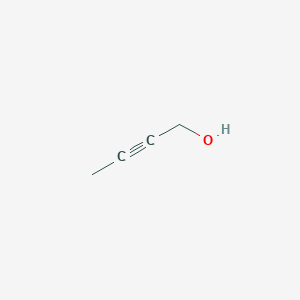

2-Butyn-1-OL (CAS: 764-01-2), also known as but-2-yn-1-ol or 1-hydroxy-2-butyne, is a terminal alkyne alcohol with the molecular formula C₄H₆O. It is characterized by a hydroxyl group (-OH) at position 1 and a triple bond between carbons 2 and 3. The compound is primarily used in laboratory settings for organic synthesis, including the preparation of alkenylgold(I) complexes relevant to catalytic carboxylative cyclization . Key physical properties include a melting point of -2.2°C and a boiling point of ~145°C, though some sources note inconsistencies in reported data .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of FLT3 inhibitors often involves complex synthetic routes. For instance, the synthesis of [18F]-fluoro-3’-deoxy-3’-L-fluorothymidine ([18F]FLT) involves the nucleophilic substitution of a precursor molecule with [18F] fluoride ion under specific reaction conditions . The reaction typically requires a high degree of purity and precise control over reaction parameters to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of FLT3 inhibitors, such as midostaurin and gilteritinib, involves large-scale chemical synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The production methods often include multiple steps of purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: FLT3 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the fluorination of alcohols and alkenols using diethylaminosulfur trifluoride (DAST) is a common reaction in the synthesis of FLT3 inhibitors .

Common Reagents and Conditions: Common reagents used in the synthesis of FLT3 inhibitors include diethylaminosulfur trifluoride (DAST), lithium bis(trimethylsilyl)amide (LHMDS), and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions are typically highly specific FLT3 inhibitors designed to target mutated forms of the FLT3 receptor. These inhibitors are characterized by their ability to bind to the ATP-binding pocket of the receptor, thereby inhibiting its activity .

Mechanism of Action

FLT3 inhibitors exert their effects by binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, which in turn disrupts the signaling pathways involved in cell proliferation and survival. The primary molecular targets of FLT3 inhibitors include the STAT5, RAS, MEK, and PI3K/AKT pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, applications, and hazards of 2-Butyn-1-OL can be contextualized by comparing it to other butynol derivatives and substituted analogs. Below is a detailed analysis:

Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 764-01-2 | C₄H₆O | 70.09 | 145 | -OH at C1, triple bond (C2–C3) |

| 3-Butyn-1-OL | 2028-63-9 | C₄H₆O | 70.09 | 142–144 | -OH at C3, triple bond (C1–C2) |

| 4-Diethylamino-2-butyn-1-OL | 10575-25-4 | C₈H₁₅NO | 141.21 | Not reported | -N(CH₂CH₃)₂ substituent at C4 |

| 4-Chloro-2-butyn-1-OL | 13280-07-4 | C₄H₅ClO | 104.53 | Not reported | -Cl substituent at C4 |

| Butynediol propoxylate | 1606-79-7 | C₇H₁₂O₃ | 144.17 | Not reported | Propoxy group at C4, ether linkage |

Key Observations :

- Positional Isomerism : this compound and 3-Butyn-1-OL differ in hydroxyl group placement, impacting reactivity. For example, 3-Butyn-1-OL is more prone to intramolecular hydrogen bonding, altering its solubility .

- Substituent Effects: Chlorine or diethylamino groups (e.g., 4-Chloro-2-butyn-1-OL) increase molecular polarity and alter toxicity profiles .

Biological Activity

2-Butyn-1-ol, a compound with the molecular formula and CAS number 764-01-2, is an alkyne alcohol that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activities of this compound, including its synthesis, pharmacological effects, and case studies that illustrate its applications.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Hydrolysis of 2-Butyne : This method involves the addition of water to 2-butyne in the presence of acid or base catalysts.

- Reduction of 2-Butynal : The reduction of 2-butyne can be achieved using lithium aluminum hydride (LiAlH4), which selectively reduces the triple bond to form the corresponding alcohol.

The following table summarizes various synthesis methods along with their yields and conditions:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Hydrolysis of 2-butyne | 85 | Acid/base catalysis |

| Reduction of 2-butyne | 90 | LiAlH4 in dry ether |

| Catalytic hydrogenation | 78 | Pd/BaSO4 under H2 atmosphere |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation. The cytotoxicity is believed to result from its ability to induce apoptosis through oxidative stress mechanisms.

Case Studies

-

Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 cells. Treatment with varying concentrations (0, 50, 100, and 200 µM) revealed that higher concentrations significantly reduced cell viability (p < 0.05). The study concluded that the compound could be a potential lead in developing new anticancer agents.

Concentration (µM) Cell Viability (%) 0 100 50 85 100 65 200 40 - Antibacterial Assay : Another investigation assessed the antibacterial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent antibacterial properties.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Membrane Disruption : The alkyne structure allows for insertion into lipid bilayers, disrupting membrane integrity.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Scientific Research Applications

Pharmaceutical Applications

2-Butyn-1-ol serves as a critical intermediate in the synthesis of several pharmaceuticals. Notable applications include:

- Antifungal Agents : It is utilized in the synthesis of terconazole, an antifungal drug effective against vaginal yeast infections.

- Antitumor Agents : The compound is involved in producing sorafenib, an oral multikinase inhibitor used for treating advanced renal cell carcinoma and hepatocellular carcinoma.

Case Study: Synthesis of Terconazole

In a study focused on the synthesis of terconazole, researchers highlighted the efficiency of using this compound as a precursor. The process demonstrated high yields and purity, confirming its viability in pharmaceutical manufacturing .

Agrochemical Applications

This compound is also significant in agrochemicals, functioning as a precursor for various herbicides and fungicides. Key applications include:

- Herbicides : It can be converted to 2-ethynylpyridine, which effectively controls weeds in rice fields.

- Fungicides : The compound can be transformed into 2-butynoic acid, used to protect crops from fungal diseases.

Data Table: Agrochemical Derivatives of this compound

| Product Name | Application Type | Derived From |

|---|---|---|

| 2-Ethynylpyridine | Herbicide | This compound |

| 2-Butynoic Acid | Fungicide | This compound |

Flavors and Fragrances

Due to its characteristic odor resembling green apples, this compound is employed in the flavor and fragrance industry. It is used in:

- Perfumes : As a fragrance ingredient.

- Detergents : To enhance scent profiles.

Additionally, it can serve as a precursor for synthesizing other aroma chemicals like 2-butenoic acid.

Corrosion Inhibition

Recent studies have shown that this compound exhibits corrosion-inhibiting properties, particularly for iron in acidic solutions. This application is critical in industries where metal protection is essential.

Case Study: Corrosion Inhibition

Research indicated that acetylenic alcohols, including this compound, significantly reduced corrosion rates of iron under acidic conditions. The study provided insights into the adsorption mechanisms involved and established its potential as an effective corrosion inhibitor .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 2-Butyn-1-OL at the laboratory scale?

- Methodological Answer : Begin with small-scale reactions (e.g., <10 mmol) to optimize stoichiometry and reaction time. Use inert atmospheres (argon/nitrogen) to prevent oxidation of the terminal alkyne. Characterize intermediates via TLC or GC-MS to monitor reaction progress. Purify via fractional distillation under reduced pressure, noting boiling point ranges and purity thresholds (>95% by GC). Always include reagent lot numbers and equipment calibration details to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer : Use nitrile gloves (minimum 0.4 mm thickness) with >30 min breakthrough time for splash protection. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks (Category 2A eye/skin irritant). Store under nitrogen at 2–8°C in amber glass to prevent degradation. Include emergency rinse stations and pH-neutralizing agents (e.g., 5% sodium bicarbonate) in spill kits .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

- Methodological Answer : Cross-validate data using multiple techniques: DSC for melting point, Karl Fischer titration for moisture content, and NMR to check purity. Compare results against CAS-registered values (CAS 10575-25-4) and note environmental factors (e.g., humidity during measurement). Discrepancies >5% warrant recalibration of instruments or verification of compound identity via FT-IR .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

- Methodological Answer : Perform controlled replicates with blinded analysis (e.g., randomized sample labels) to eliminate observer bias. Use standardized substrates (e.g., aryl iodides vs. bromides) to isolate steric/electronic effects. Employ kinetic studies (initial rate analysis) to differentiate between catalyst deactivation and side reactions. Publish full datasets, including failed experiments, to contextualize variability .

Q. How can computational modeling predict the regioselectivity of this compound in alkyne functionalization reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map transition states for protonation or nucleophilic attack. Compare orbital coefficients (NBO analysis) at C1 vs. C3 positions to identify electron-deficient sites. Validate models with isotopic labeling experiments (e.g., deuterium incorporation at predicted reactive centers) .

Q. What experimental controls are essential when studying this compound’s ecological toxicity in aquatic models?

- Methodological Answer : Include positive controls (e.g., phenol for acute toxicity) and negative controls (solvent-only exposures). Use OECD Test Guideline 201 (algae growth inhibition) with triplicate cultures. Measure biodegradation via BOD5 tests and validate LC50 values with probit analysis. Report soil adsorption coefficients (Koc) to assess mobility in environmental matrices .

Q. Data Presentation Guidelines

| Parameter | Recommended Technique | Validation Criteria |

|---|---|---|

| Purity | GC-MS (EI mode) | ≥95% peak area, retention time match |

| Thermal Stability | TGA (10°C/min, N2 atmosphere) | Decomposition onset >150°C |

| Solubility | Shake-flask method (HPLC) | Saturated solution analysis at 25°C |

| Reaction Yield | Internal standard calibration | RSD <2% across triplicate runs |

Properties

IUPAC Name |

but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDEQSZOUAJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022115 | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-01-2 | |

| Record name | 2-Butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.